An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol
An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol
Foreword: The confluence of the benzimidazole scaffold, a privileged structure in medicinal chemistry, and the nitrofuran moiety, a well-established antibacterial pharmacophore, presents a compelling template for novel drug discovery. This guide focuses on a specific, yet under-characterized derivative: 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol. A thorough investigation of existing literature reveals a notable absence of experimental data for this specific molecule. Therefore, this document serves a dual purpose: first, to present a robust theoretical framework for its physicochemical properties based on computational data of its parent structure and established chemical principles; and second, to provide detailed, field-proven experimental protocols for the definitive characterization of this and similar novel chemical entities. This approach is designed to empower researchers to move from theoretical postulation to empirical validation.
Molecular Identity and Predicted Physicochemical Landscape
The foundational step in characterizing any new chemical entity is to understand its core structure and predict its behavior in a biological context. The title compound integrates a 2-(5-nitrofuran-2-yl) unit with a 7-hydroxy-1H-benzo[d]imidazole core.
The introduction of a hydroxyl group at the 7-position is anticipated to significantly modulate the physicochemical properties compared to its parent compound, 2-(5-nitrofuran-2-yl)-1H-benzimidazole. Specifically, the phenolic -OH group is expected to:
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Increase Polarity and Aqueous Solubility: Through its ability to act as a hydrogen bond donor and acceptor.
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Lower Lipophilicity (LogP): Increased polarity generally correlates with a reduced preference for nonpolar environments.
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Introduce an Acidic Center: The phenolic proton will have a distinct pKa value, in addition to the acidic N-H proton of the imidazole ring.
While experimental data for 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol is not available, we can establish a baseline by examining the computed properties of its parent molecule, 2-(5-nitrofuran-2-yl)-1H-benzimidazole.
Table 1: Computed Physicochemical Properties of the Parent Compound, 2-(5-nitrofuran-2-yl)-1H-benzimidazole
| Property | Value | Source |
| Molecular Formula | C₁₁H₇N₃O₃ | PubChem CID: 145720 |
| Molecular Weight | 229.19 g/mol | PubChem CID: 145720 |
| XLogP3 | 2.4 | PubChem CID: 145720 |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 145720 |
| Hydrogen Bond Acceptor Count | 5 | PubChem CID: 145720 |
| Rotatable Bond Count | 1 | PubChem CID: 145720 |
These properties are computationally generated and serve as a reference point. The addition of a 7-hydroxy group to this structure will alter these values.
For more precise, albeit still theoretical, predictions of the target molecule's properties, researchers can leverage a variety of in silico tools.[1][2][3][4][5][6] These platforms use quantitative structure-property relationship (QSPR) models to estimate values for solubility, pKa, and LogP based on the input chemical structure.[1][2][3][4]
Core Experimental Protocols for Physicochemical Characterization
The following sections detail the authoritative, self-validating experimental protocols required to empirically determine the key physicochemical properties of 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol.
Aqueous Solubility Determination
Causality: Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poor solubility is a primary reason for the failure of promising drug candidates.[7][8] This protocol outlines the "gold standard" shake-flask method for determining thermodynamic solubility.[9][10][11][12]
Experimental Protocol: Shake-Flask Method for Solubility
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Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is reached.
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Equilibration: Seal the vial and agitate it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can validate the required equilibration time.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. Centrifuge the sample at high speed to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw a precise aliquot from the clear supernatant.
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Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standard solutions of known concentrations.
-
Calculation: Express the solubility in units such as mg/mL or µM.
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity Determination (LogP/LogD)
Causality: The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes and its potential for promiscuous binding.[13] LogP is a key component of frameworks like Lipinski's Rule of 5 for assessing drug-likeness.[14] The distribution coefficient (LogD) is the effective lipophilicity at a specific pH, which is more physiologically relevant for ionizable compounds.
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
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Solvent Saturation: Prepare a biphasic system by mixing n-octanol and phosphate buffer (pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the phases, then allow them to separate completely.
-
Compound Addition: Prepare a stock solution of the compound in the aqueous phase (buffer). Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated n-octanol. The volume ratio is typically 1:1.
-
Partitioning: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully sample both the aqueous and the octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD using the formula: LogD_pH7.4 = log₁₀ ( [Compound]_octanol / [Compound]_aqueous )
Caption: Comparative Workflows for pKa Determination.
Spectroscopic Profile and Structural Elucidation
Spectroscopic analysis provides the definitive confirmation of molecular structure and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the benzimidazole and furan rings. The N-H proton of the imidazole ring will likely appear as a broad singlet in the downfield region (typically 12.0-13.6 ppm in DMSO-d₆). [15][16]The phenolic O-H proton will also be present. The aromatic protons will exhibit characteristic splitting patterns based on their substitution. It is crucial to use a solvent like DMSO-d₆ to slow the prototropic tautomerism between the two imidazole nitrogens, which can otherwise lead to signal broadening or averaging. [17][18] * ¹³C NMR: The spectrum will show characteristic signals for the aromatic and heterocyclic carbons. 2D NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguous assignment of all proton and carbon signals. [19]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass for the molecular ion [M+H]⁺ or [M-H]⁻.
-
Electron impact (EI) or collision-induced dissociation (CID) will reveal characteristic fragmentation patterns, likely involving cleavage of the bond between the benzimidazole and furan rings, and fragmentation of the benzimidazole core itself. [20][21][22][23][24]
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Biological Context and Potential Mechanism of Action
The structural motifs of 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol suggest a strong potential for biological activity.
-
Benzimidazoles are a cornerstone of medicinal chemistry, exhibiting a vast range of activities including antimicrobial, antiviral, anthelmintic, and anticancer effects. [25][26][27][28][29]* Nitrofurans are prodrugs that require reductive activation by bacterial nitroreductases to exert their antibacterial effect. [30][31][32]The resulting reactive intermediates are believed to damage bacterial DNA and inhibit ribosomal translation. [31][33][34] The likely mechanism of antibacterial action for this hybrid molecule would involve its activation within susceptible bacterial cells.
Caption: Postulated Mechanism of Action via Nitroreductase Activation.
Conclusion
While 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol remains a novel entity without published experimental characterization, this guide provides a comprehensive framework for its investigation. By leveraging computational predictions for initial assessment and applying the rigorous, validated experimental protocols detailed herein for determining solubility, lipophilicity, and pKa, researchers can thoroughly define its physicochemical profile. This foundational data is indispensable for interpreting biological activity, optimizing ADME properties, and advancing this promising molecular scaffold through the drug discovery pipeline.
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